molecular formula C23H23FN2O5S2 B6563572 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 946346-16-3

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B6563572
CAS No.: 946346-16-3
M. Wt: 490.6 g/mol
InChI Key: VUCFARPGSRFPGZ-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide is a sophisticated organic compound with a complex structure, utilized in various scientific and industrial applications. This compound's unique chemical properties have made it an area of interest in multiple research domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide involves a multi-step synthesis process. Key steps include sulfonylation, cyclization, and functional group protection/deprotection. Typical conditions involve using reagents such as sulfonyl chlorides, quinoline derivatives, and various catalysts under controlled temperature and pH settings to ensure selective reactions.

Industrial Production Methods: On an industrial scale, the synthesis may be optimized for yield and efficiency. This involves scaling up reaction volumes, using continuous flow reactors, and ensuring stringent quality control to produce the compound at high purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions including:

  • Oxidation: The compound can be oxidized under specific conditions to modify its functional groups.

  • Reduction: Reductive conditions can be applied to alter sulfonyl functionalities.

  • Substitution: Aromatic substitution reactions can modify the benzene rings, introducing new substituents or replacing existing ones.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles for substitution reactions. Conditions are tailored to maintain the integrity of the compound while achieving the desired transformation.

Major Products: The major products depend on the specific reaction. For example, oxidation can yield sulfone derivatives, while substitution can produce a variety of substituted benzene rings.

Scientific Research Applications

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide is used extensively in:

  • Chemistry: As a reagent in synthetic chemistry for producing complex molecules.

  • Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for therapeutic potential, particularly in anti-inflammatory and anticancer research.

  • Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound's mechanism of action involves interacting with molecular targets such as enzymes or receptors. This interaction can inhibit or modulate biological pathways, leading to therapeutic effects. Its sulfonyl and methoxy groups are key functional moieties that confer activity, binding to active sites and altering biological processes.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other sulfonyl-containing tetrahydroquinolines and benzene sulfonamides. Uniqueness: What sets N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide apart is its specific structural arrangement, which grants it unique binding properties and higher efficacy in certain applications compared to its counterparts. This uniqueness is particularly evident in its selectivity for certain biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5S2/c1-16-14-21(10-12-23(16)31-2)32(27,28)25-19-7-11-22-17(15-19)4-3-13-26(22)33(29,30)20-8-5-18(24)6-9-20/h5-12,14-15,25H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCFARPGSRFPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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